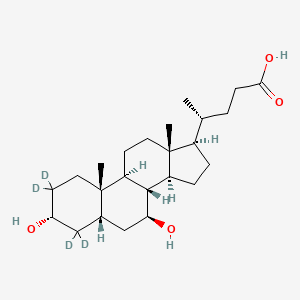

Ursodeoxycholic-2,2,4,4-D4 acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-QGCKUCIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347841-46-7 | |

| Record name | (3α,5β,7β)-3,7-Dihydroxycholan-24-oic-2,2,4,4-d4 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347841-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational Principles of Deuterated Bile Acids in Research

Significance of Stable Isotope Labeling in Metabolomics and Lipidomics Research

Stable isotope labeling is a cornerstone of modern metabolomics and lipidomics research, providing a means to trace the metabolic fate of molecules within a biological system. creative-proteomics.comnih.govnih.gov By replacing atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing hydrogen with deuterium (B1214612), researchers can create "tagged" versions of endogenous compounds. creative-proteomics.comnih.gov These labeled molecules are chemically identical to their unlabeled counterparts and participate in the same biochemical reactions, but their increased mass allows them to be distinguished and tracked using mass spectrometry. nih.govacs.org

This ability to follow the journey of a labeled molecule through various metabolic pathways is crucial for several reasons:

Pathway Elucidation: It helps to confirm and map metabolic pathways by observing the conversion of a labeled precursor into its downstream products. acs.org

Dynamic Information: Unlike traditional metabolomics which provides a static snapshot of metabolite levels, stable isotope labeling offers dynamic information about the rates of synthesis, degradation, and interconversion of molecules. nih.govmdpi.com

Metabolite Identification: The distinct isotopic signature of labeled compounds aids in the confident identification of metabolites in complex biological samples. nih.gov

The application of stable isotope labeling has significantly advanced our understanding of cellular metabolism, revealing the intricate and interconnected nature of metabolic networks. nih.gov

Role of Ursodeoxycholic-2,2,4,4-D4 Acid as an Internal Standard in Quantitative Analysis

In the realm of quantitative analysis, particularly in studies involving bile acids, accuracy and precision are paramount. This compound (UDCA-d4) plays a critical role as an internal standard in mass spectrometry-based methods to ensure reliable quantification of its unlabeled counterpart, ursodeoxycholic acid (UDCA). chemicalbook.comuzh.chsci-hub.se

Internal standards are essential for correcting for variations that can occur during sample preparation and analysis. mdpi.com These variations can arise from factors such as extraction efficiency, instrument response, and matrix effects. ecu.edu.au Because a deuterated internal standard like UDCA-d4 has nearly identical chemical and physical properties to the analyte of interest (UDCA), it experiences similar variations during the analytical process. nih.gov

By adding a known amount of UDCA-d4 to each sample at the beginning of the workflow, researchers can normalize the signal of the endogenous UDCA to that of the internal standard. ecu.edu.aunih.gov This ratio-based measurement significantly improves the accuracy and reproducibility of the quantification. mdpi.com The use of deuterated bile acids as internal standards is a widely accepted and common practice in the quantitative detection of bile acids in various biological matrices, including plasma, serum, and feces. uzh.checu.edu.aunih.govnih.gov

Several studies have successfully employed UDCA-d4 as an internal standard for the rapid and sensitive quantification of UDCA and other bile acids using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). chemicalbook.comuzh.chsci-hub.senssresearchjournal.com

| Property | Value |

| Chemical Formula | C24H36D4O4 |

| CAS Number | 347841-46-7 |

| Intended Use | Internal standard for the quantification of UDCA by GC- or LC-MS |

Conceptual Framework for Isotope Tracing and Metabolic Flux Analysis in Biological Systems

Isotope tracing, facilitated by stable isotope-labeled compounds, forms the experimental basis for metabolic flux analysis (MFA). creative-proteomics.comcreative-proteomics.comnih.govwikipedia.org MFA is a powerful analytical technique used to determine the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.comwikipedia.org It moves beyond simply identifying and quantifying metabolites to understanding the dynamic flow of molecules through the intricate network of metabolic pathways. creative-proteomics.comnih.gov

The core principle of MFA is to introduce a stable isotope-labeled substrate, or "tracer," into a biological system and then measure the distribution of the isotope label throughout the metabolic network. creative-proteomics.comwikipedia.org The pattern and extent of isotope incorporation into various downstream metabolites provide quantitative information about the activity of the enzymatic reactions connecting them. nih.govbiorxiv.org

This approach allows researchers to:

Quantify metabolic pathway activity: Determine the absolute or relative rates of reactions in central carbon metabolism, amino acid biosynthesis, and other key pathways. creative-proteomics.comnih.gov

Identify active and inactive pathways: Distinguish between pathways that are actively carrying flux and those that are dormant under specific conditions. acs.org

Uncover metabolic rerouting: Observe how metabolic fluxes are redirected in response to genetic modifications, disease states, or environmental changes. creative-proteomics.com

Metabolic flux analysis has broad applications in various fields, including biotechnology for optimizing the production of desired compounds, and in biomedical research for understanding the metabolic underpinnings of diseases like cancer and diabetes. creative-proteomics.comwikipedia.org The insights gained from MFA are instrumental in identifying potential drug targets and developing novel therapeutic strategies. creative-proteomics.com

| Term | Definition |

| Stable Isotope Labeling | The incorporation of non-radioactive heavy isotopes into molecules to act as tracers. creative-proteomics.com |

| Metabolomics | The large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. nih.gov |

| Lipidomics | A sub-discipline of metabolomics focused on the comprehensive analysis of lipids. mdpi.com |

| Internal Standard | A compound with similar physicochemical properties to the analyte, added in a known amount to samples to correct for analytical variability. nih.gov |

| Metabolic Flux Analysis (MFA) | A technique to quantify the rates of metabolic reactions in a biological system using isotope tracing data. creative-proteomics.comwikipedia.org |

| Isotope Tracing | An experimental approach that uses isotopically labeled molecules to follow their transformation and incorporation into other compounds within a biological system. biorxiv.org |

Synthesis and Isotopic Modification Methodologies of Ursodeoxycholic 2,2,4,4 D4 Acid

Chemical Synthesis Approaches for Ursodeoxycholic-2,2,4,4-D4 Acid and Derivatives

The synthesis of this compound is a multistep process that involves the careful selection of starting materials and precise chemical modifications to introduce deuterium (B1214612) atoms at specific positions of the ursodeoxycholic acid (UDCA) molecule. avantiresearch.com

Precursor Compound Selection and Derivatization Strategies

The journey to synthesizing deuterated UDCA often begins with readily available bile acids like cholic acid (CA) or chenodeoxycholic acid (CDCA). researchgate.netscielo.br These precursors are abundant in sources such as bovine, chicken, and duck bile. researchgate.netscielo.brfrontiersin.org The choice of precursor dictates the synthetic route. For instance, starting with CA requires not only the epimerization of the 7-hydroxyl group but also the removal of the 12-hydroxyl group. researchgate.netnih.gov Using CDCA as the starting material simplifies the process as it only necessitates the conversion of the 7α-hydroxyl group to a 7β-hydroxyl group. researchgate.netnih.gov

Derivatization strategies are crucial to protect certain functional groups while others are being modified. researchgate.netbeilstein-journals.org A common first step is the esterification of the carboxylic acid group, for example, by reacting with methanol (B129727) in the presence of an acid catalyst. beilstein-journals.orggoogle.com This prevents the carboxylic acid from interfering with subsequent reactions. Furthermore, selective protection of the hydroxyl groups at the C3 and C7 positions is often necessary to direct the chemical transformations to the desired locations on the steroid nucleus. beilstein-journals.org

Deuterium Incorporation Methods at Specific Molecular Positions

The introduction of deuterium at the 2, 2, 4, and 4 positions of the UDCA steroid ring is a key step in the synthesis of this compound. This is typically achieved through a series of chemical reactions. One common method involves the use of deuterated water (D₂O) as the deuterium source in base-catalyzed hydrogen-deuterium exchange reactions. researchgate.net For instance, a 3-keto intermediate of the bile acid can be subjected to a base, such as potassium deuteroxide in deuterated methanol, to facilitate the exchange of the α-protons at the C2 and C4 positions with deuterium.

Another approach involves the reduction of an appropriate unsaturated precursor with deuterium gas (D₂) in the presence of a catalyst. researchgate.net For example, creating a double bond in the A-ring of the steroid nucleus allows for the subsequent addition of two deuterium atoms across it. The specific reagents and reaction conditions are carefully chosen to ensure that deuterium is incorporated at the desired 2 and 4 positions with high efficiency. ahajournals.org

Stereoselective Catalysis in Deuteration

Maintaining the correct stereochemistry during the synthesis is critical, particularly at the C3 and C7 hydroxyl groups and at the newly created deuterated centers. Stereoselective catalysis plays a vital role in achieving the desired spatial arrangement of atoms. arkat-usa.org For instance, when reducing a ketone to a hydroxyl group, the choice of reducing agent can determine the stereochemical outcome. arkat-usa.org Sterically hindered reducing agents tend to deliver the hydride (or deuteride) from the less hindered face of the molecule, leading to a specific stereoisomer. arkat-usa.org

In the context of deuteration, if a 3-keto precursor is used, its reduction to the 3α-hydroxyl group found in UDCA must be stereoselective. Similarly, the conversion of the 7α-hydroxyl group of CDCA to the 7β-hydroxyl group of UDCA involves an oxidation to a 7-keto intermediate followed by a stereoselective reduction. nih.gov The use of specific enzymes or chiral catalysts can ensure that the deuterium atoms are added with the correct stereochemistry and that the final product has the desired three-dimensional structure. arkat-usa.orgacs.org

Enzymatic and Biocatalytic Routes to Ursodeoxycholic Acid: Implications for Deuterium Labeling

The biological synthesis of UDCA, primarily from CDCA, offers a greener and more efficient alternative to purely chemical methods. frontiersin.orgnih.gov This process typically involves a two-step enzymatic cascade. frontiersin.orgnih.gov First, a 7α-hydroxysteroid dehydrogenase (7α-HSDH) oxidizes the 7α-hydroxyl group of CDCA to form 7-ketolithocholic acid (7-KLCA). frontiersin.orgnih.gov Subsequently, a 7β-hydroxysteroid dehydrogenase (7β-HSDH) reduces the 7-keto group of 7-KLCA to the 7β-hydroxyl group, yielding UDCA. frontiersin.orgnih.gov

These enzymatic reactions are highly regio- and stereoselective, making them attractive for the synthesis of complex molecules like UDCA. nih.gov The implications for deuterium labeling are significant. By conducting the enzymatic reduction step in a medium containing a deuterated cofactor (e.g., deuterated NADPH) or in deuterated water, it is conceivable that deuterium could be specifically incorporated at the C7 position. While the primary focus of current research is on the synthesis of the parent compound, the inherent specificity of enzymes offers a potential pathway for targeted deuterium labeling in future synthetic strategies. nih.govnih.gov

Purity and Isotopic Enrichment Assessment of Labeled Compounds

Ensuring the chemical purity and isotopic enrichment of this compound is paramount for its use in research and as an internal standard. rsc.orgresearchgate.net A combination of analytical techniques is employed for this purpose.

High-performance liquid chromatography (HPLC) is often used to determine the chemical purity of the final product, separating it from any starting materials or byproducts. nih.govresearchgate.net For assessing isotopic enrichment and confirming the location of the deuterium atoms, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools. rsc.orgwikipedia.org

High-resolution mass spectrometry (HR-MS) can precisely determine the mass of the molecule, allowing for the calculation of the number of deuterium atoms incorporated. rsc.orgnih.gov By comparing the mass spectrum of the deuterated compound to that of the unlabeled standard, the degree of isotopic enrichment can be quantified. nih.govrsc.org NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed structural information, confirming the exact positions of the deuterium labels on the steroid skeleton. rsc.orgrsc.org The integration of NMR signals can also provide a quantitative measure of the isotopic purity at each labeled site. rsc.org

Below is an interactive table summarizing the analytical techniques used for purity and isotopic enrichment assessment:

| Analytical Technique | Purpose | Key Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Separation of the target compound from impurities. |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment | Precise mass determination and calculation of deuterium incorporation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Isotopic Purity | Identification of deuterium positions and quantification of isotopic purity at each site. |

The combination of these methods provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for its intended applications. rsc.orgnih.gov

Advanced Analytical Strategies Utilizing Ursodeoxycholic 2,2,4,4 D4 Acid

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has emerged as the gold standard for the comprehensive analysis of bile acids in diverse biological matrices. nih.gov This powerful technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, enabling the simultaneous quantification of a wide array of bile acid species, including free, taurine- and glycine-conjugated forms. nih.govmdpi.com

Method Development for Quantitative Profiling of Bile Acids

The development of robust LC-MS/MS methods for quantitative bile acid profiling is a multifaceted process that requires careful optimization of numerous parameters. sciex.comnih.gov The structural diversity of bile acids, which includes many isomers, necessitates high-resolution separation techniques and accurate mass spectrometry for their differentiation. sciex.com Furthermore, the wide dynamic range of bile acid concentrations in biological samples, from very low to high levels, demands highly sensitive detection methods. sciex.com

A key aspect of method development is addressing matrix effects, where other compounds in the biological sample can interfere with the detection of bile acids by suppressing or enhancing their ionization. sciex.com The use of isotopically labeled internal standards, such as Ursodeoxycholic-2,2,4,4-D4 acid, is a critical strategy to mitigate these effects and ensure accurate quantification. sciex.com Method validation is also essential and typically involves assessing linearity, accuracy, precision, and the limit of quantification (LOQ). For instance, one validated method demonstrated linearity in the 0.01-1 microM range with accuracies in human plasma, urine, and mouse liver ranging from 74% to 140%. metabolomicscentre.nl

Application of this compound as an Internal Standard for Absolute Quantification

This compound is widely used as an internal standard for the quantification of UDCA and other bile acids in biological samples by LC-MS/MS. lookchem.comsapphire-usa.comchemicalbook.comclearsynth.com As a deuterated analog, its chemical and physical properties are nearly identical to the endogenous (non-deuterated) UDCA, but it has a different mass-to-charge ratio (m/z). lookchem.com This allows it to be distinguished by the mass spectrometer while co-eluting with the native compound during chromatography.

By adding a known amount of this compound to a sample before processing, it experiences the same sample preparation steps, including extraction and derivatization, as the endogenous bile acids. bohrium.com Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. Similarly, it compensates for variations in instrument response, such as fluctuations in ionization efficiency. sciex.com Therefore, the ratio of the signal from the endogenous analyte to the signal from the internal standard provides a highly accurate and precise measure of the analyte's concentration, a process known as absolute quantification. sciex.comshimadzu.com This approach significantly improves the reliability of quantitative data, which is crucial for clinical diagnostics and metabolic research. shimadzu.com

**Table 1: Properties of this compound**

| Property | Value |

| :--- | :--- |

| **Synonyms** | UDCA-d4, (3α,5β,7β)-3,7-Dihydroxycholan-24-oic-2,2,4,4-d4 acid |

| **CAS Number** | 347841-46-7 |

| **Molecular Formula** | C24H36D4O4 |

| **Molecular Weight** | 396.6 g/mol |

| **Purity** | ≥99% deuterated forms (d1-d4) |

| **Form** | Crystalline solid |Chromatographic Separation Techniques and Column Chemistry for Bile Acids (e.g., UPLC, HPLC)

The separation of bile acids prior to mass spectrometric detection is a critical step, and both high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are widely employed. nih.gov UPLC, which utilizes columns with smaller particle sizes (sub-2 µm), offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. nih.govwaters.comoup.com

The choice of column chemistry is paramount for achieving optimal separation of the complex mixture of bile acids, which often includes structurally similar isomers. lcms.cz Reversed-phase chromatography is the most common approach, with C18 columns being widely used. nih.govlcms.cz These columns, such as the Acquity HSS T3 and BEH C18, provide excellent retention and separation for a broad range of bile acids. acs.orgnih.gov The selection of the stationary phase can significantly impact the separation of co-eluting interferences from target analytes. lcms.cz For example, while a C18 column may provide excellent selectivity for many bile acids, an alternative chemistry might be necessary to resolve a specific analyte from a matrix interference. lcms.cz

Mobile phase composition, including the use of additives like ammonium (B1175870) acetate (B1210297) and formic acid, and the gradient elution program are carefully optimized to achieve the desired separation. nih.govnih.gov The flow rate and column temperature are also important parameters that can be adjusted to improve resolution and analysis time. nih.govlcms.cz

**Table 2: Common Chromatographic Conditions for Bile Acid Analysis**

| Parameter | Typical Setting |

| :--- | :--- |

| **Technique** | UPLC, HPLC |

| **Column Chemistry** | C18 (e.g., Acquity HSS T3, BEH C18, Raptor C18) |

| **Mobile Phase A** | Water with additives (e.g., ammonium acetate, formic acid) |

| **Mobile Phase B** | Organic solvent (e.g., acetonitrile, methanol (B129727), isopropanol) with additives |

| **Gradient** | Optimized for separation of target bile acids |

| **Flow Rate** | 0.3 - 1.0 mL/min |

| **Column Temperature** | 40 - 60 °C |Mass Spectrometric Detection Modes and Optimization (e.g., Selected Reaction Monitoring (SRM), Multiple Reaction Monitoring (MRM), Selected Ion Monitoring (SIM), Full Scan)

Following chromatographic separation, bile acids are detected by the mass spectrometer. Several detection modes can be utilized, each with its own advantages. nih.govnih.gov

Full Scan Mode: In this mode, the mass spectrometer scans a wide range of m/z values, providing a complete mass spectrum of all ionizable compounds eluting at a given time. scioninstruments.com This is useful for identifying unknown compounds and for qualitative analysis. nih.govscioninstruments.com

Selected Ion Monitoring (SIM): SIM is a more targeted approach where the mass spectrometer is set to monitor only a few specific m/z values corresponding to the ions of interest. nih.govscioninstruments.com This significantly increases sensitivity and selectivity compared to full scan mode, making it suitable for quantitative analysis of known compounds. nih.govscioninstruments.com

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM): These are tandem mass spectrometry (MS/MS) techniques that offer the highest selectivity and sensitivity for quantification. nih.govnih.gov In SRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. MRM is an extension of SRM where multiple precursor-to-product ion transitions are monitored simultaneously, allowing for the quantification of numerous analytes in a single run. nih.govresearchgate.net This high degree of specificity is particularly important for accurately quantifying bile acids in complex biological matrices. researchgate.net

Optimization of mass spectrometry parameters is crucial for achieving the best performance. This includes tuning the ion spray voltage, source temperature, and gas pressures to maximize the signal intensity of the target bile acids. nih.gov

Ionization Techniques for Bile Acids (e.g., Electrospray Ionization - ESI)

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of bile acids by LC-MS. nih.govfrontiersin.org ESI is a soft ionization method that generates intact molecular ions, which is essential for preserving the structural integrity of the bile acid molecules for mass analysis. nih.gov

Bile acids are typically analyzed in the negative ion mode, where they readily form deprotonated molecules [M-H]⁻. nih.govelsevierpure.com The efficiency of ionization can be influenced by the composition of the mobile phase, including the pH and the presence of additives. sciex.com Optimization of ESI source parameters, such as the spray voltage and capillary temperature, is critical for maximizing the ionization efficiency and, consequently, the sensitivity of the method. nih.gov While ESI is the predominant technique, other methods like thermospray ionization have also been explored for bile acid analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been historically used for the analysis of bile acids. nih.govfrontiersin.org While LC-MS/MS has become more prevalent due to its ability to analyze conjugated bile acids directly, GC-MS remains a valuable tool, particularly for its high chromatographic resolution. shimadzu.com

A key requirement for GC-MS analysis of bile acids is a derivatization step to increase their volatility and thermal stability. shimadzu.com This typically involves methylation of the carboxyl group and trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com

Similar to LC-MS, deuterated internal standards like this compound are crucial for accurate quantification in GC-MS to correct for variations during the extensive sample preparation and analysis. lookchem.comjscimedcentral.com The analysis is often performed in the selected ion monitoring (SIM) mode to achieve high sensitivity and specificity for the target bile acids. jscimedcentral.com

**Table 3: Compound Names Mentioned in the Article**

| Compound Name |

| :--- |

| this compound |

| Ursodeoxycholic acid (UDCA) |

| Chenodeoxycholic acid (CDCA) |

| Cholic acid (CA) |

| Deoxycholic acid (DCA) |

| Lithocholic acid (LCA) |

| Glycoursodeoxycholic acid (GUDCA) |

| Glycochenodeoxycholic acid (GCDCA) |

| Glycodeoxycholic acid (GDCA) |

| Tauroursodeoxycholic acid (TUDCA) |

| Taurochenodeoxycholic acid (TCDCA) |

| Taurodeoxycholic acid (TDCA) |

| (2,2,4,4-2H4)-glyco-chenodeoxycholic acid |

| (2,2,4,4-2H4)-glyco-cholic acid |

| (2,2,4,4-2H4)-glyco-ursodeoxycholic acid |

| (2,2,4,4-2H4)-CA |

| (2,2,4,4-2H4)-UDCA |

| 7oxoLCA |

| allo-bile acids |

| D5-chenodeoxycholic acid (D5-CDCA) |Derivatization Strategies for GC-MS Analysis of Bile Acids

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, bile acids, due to their polar carboxyl and hydroxyl functional groups, require derivatization to increase their volatility and thermal stability for GC analysis. restek.comsemanticscholar.org Silylation is a common and effective derivatization technique where active hydrogens in the functional groups are replaced by a trimethylsilyl (B98337) (TMS) group. restek.comsemanticscholar.org

Several silylating reagents are available, including N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). restek.comsemanticscholar.org The choice of reagent and reaction conditions is critical for achieving complete derivatization and avoiding the formation of unwanted byproducts. semanticscholar.org For instance, one study found that a mixture of MSTFA, ammonium iodide (NH4I), and dithiothreitol (B142953) (DTE) provided the highest derivatization efficiency for bile acids. restek.com Another simplified one-step method utilizes BSTFA with 1% TMCS, which has shown promising results for bile acid analysis. restek.com

Microwave-assisted derivatization (MAD) has emerged as a rapid alternative to conventional heating methods. semanticscholar.orgresearchgate.net A study optimizing MAD for the silylation of cholic acid and ursodeoxycholic acid found that optimal conditions were 210 W for 3 minutes, significantly reducing the reaction time compared to traditional methods. researchgate.net This rapid heating minimizes the risk of degradation and byproduct formation. semanticscholar.org

Enzyme-assisted derivatization is another sophisticated strategy. For example, a method involving the oxidation of the 3α-hydroxy group to a 3-oxo group by a specific enzyme, followed by chemical derivatization, can enhance the specificity and sensitivity of the analysis. mdpi.com

Sample Preparation Methodologies for Diverse Biological Matrices

The accurate quantification of bile acids, including the use of this compound as an internal standard, is highly dependent on the sample preparation method. The choice of technique is dictated by the complexity of the biological matrix, which can range from serum and plasma to urine and feces. creative-proteomics.comnih.gov The primary goals of sample preparation are to remove interfering substances like proteins, lipids, and salts, and to concentrate the analytes of interest. nih.govnih.gov

Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases. creative-proteomics.com It is particularly effective for complex matrices like liver tissue and feces. creative-proteomics.com For instance, a method for analyzing bile acids in human plasma utilized a two-phase hollow-fiber liquid-phase microextraction (HF-LPME) with octanol (B41247) as the acceptor phase, demonstrating good limits of detection and quantification. nih.govresearchgate.net Another LLE method for plasma samples employed varying proportions of methyl tert-butyl ether. soton.ac.uk

Solid-Phase Extraction (SPE) is a versatile and widely used technique for purifying and concentrating bile acids from various biological fluids. creative-proteomics.comrsc.org It utilizes a solid sorbent, commonly a C18 bonded silica, to retain the bile acids while allowing matrix components to be washed away. creative-proteomics.comrsc.org SPE is advantageous as it can effectively remove inorganic ions, which can interfere with mass spectrometric analysis. nih.gov An online SPE method coupled with UHPLC-MS/MS has been developed for the sensitive profiling of bile acids and other compounds in urine, allowing for direct injection of large sample volumes. rsc.org

Protein Precipitation (PP) is a simpler and faster method compared to LLE and SPE, making it suitable for high-throughput analysis of less complex matrices like serum and plasma. creative-proteomics.comnih.gov This technique typically involves the addition of an organic solvent, such as methanol or acetonitrile, to precipitate proteins, which are then removed by centrifugation. creative-proteomics.comnih.gov A method for the simultaneous determination of perfluoroalkyl substances and bile acids in human serum successfully employed protein precipitation using 96-well plates. nih.gov

| Extraction Technique | Principle | Common Matrices | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Plasma, Liver, Feces creative-proteomics.comnih.gov | Effective for complex matrices | Can be labor-intensive, may use large volumes of organic solvents |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | Urine, Bile, Plasma creative-proteomics.comrsc.org | High selectivity, removes inorganic salts, can be automated | Can be more expensive, requires method development |

| Protein Precipitation (PP) | Precipitation of proteins with organic solvents | Serum, Plasma creative-proteomics.comnih.gov | Simple, fast, suitable for high-throughput | Less clean-up than LLE or SPE, risk of matrix effects |

Matrix effects, the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS-based bioanalysis. nih.govbataviabiosciences.com These effects can lead to ion suppression or enhancement, compromising the accuracy and precision of quantification. nih.govbataviabiosciences.com The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte. bohrium.com

Several strategies can be employed to minimize matrix effects during method development:

Sample Preparation: More rigorous cleanup procedures, such as SPE or LLE, can effectively remove interfering matrix components. bataviabiosciences.combioanalysis-zone.com

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix interferences is a crucial step. nih.goveijppr.com

Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby mitigating their effect on ionization. nih.gov

Ionization Source: In some cases, switching to a different ionization technique, such as atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI), can reduce matrix effects. nih.gov

A study evaluating matrix effects in bile acid analysis found that for some unconjugated bile acids, matrix components decreased the LC-peak areas, while for others, they caused an increase. nih.gov This highlights the analyte- and matrix-dependent nature of these effects. Another study demonstrated that with their method, no significant matrix effect was detected, with the difference in response between calibration curves in methanol and steroid-free serum being less than 10%. nih.gov

Analytical Method Validation and Quality Control Protocols

The validation of an analytical method is essential to ensure its reliability for the intended application. asianpubs.orgwisdomlib.org For bioanalytical methods utilizing this compound, validation is performed according to guidelines from regulatory agencies and scientific organizations. Key validation parameters include precision, accuracy, linearity, and the limits of detection and quantification. asianpubs.org

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV) and is assessed at both intra-day (within a single day) and inter-day (on different days) levels. uzh.ch For a bioanalytical method for bile acids, intra-day and inter-day precision values are generally expected to be within 15%. uzh.ch One study reported intra-day and inter-day variations for bile acids to be less than 4.8% and 11.9%, respectively. uzh.ch

Accuracy is the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is determined by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of the nominal concentration. uzh.ch An accuracy of 85-115% is generally considered acceptable. nih.govresearchgate.net A validated method for 15 major human bile acids demonstrated intra-day and inter-day accuracies ranging from 87.6% to 102% and 84.7% to 102%, respectively. uzh.ch

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. asianpubs.org A linear relationship is typically demonstrated by a correlation coefficient (r²) close to 1.0. For the quantification of UDCA and its metabolites, a linear range of 15–10,000 ng/mL was established with a correlation coefficient greater than 0.99. nih.gov Another method for UDCA in tablets showed linearity in the range of 240-360 µg/mL with an r² of 0.995. asianpubs.org

| Validation Parameter | Description | Typical Acceptance Criteria | Example Finding |

| Precision | Closeness of repeated measurements | CV ≤ 15% | Intra-day CV < 4.8%, Inter-day CV < 11.9% uzh.ch |

| Accuracy | Closeness to the true value | 85-115% of nominal concentration | 84.7% to 102% uzh.ch |

| Linearity | Proportionality of response to concentration | r² ≥ 0.99 | r² > 0.99 over a range of 15–10,000 ng/mL nih.gov |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

The LOQ is often defined as the lowest concentration on the calibration curve that can be measured with a CV of less than 20% and an accuracy of 80-120%. uzh.ch The determination of these limits is crucial for methods intended to measure low concentrations of bile acids in biological fluids.

Different studies have reported a wide range of LOD and LOQ values depending on the analytical platform and matrix. For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 15 major bile acids in serum reported LOQs ranging from 2 to 50 nmol/L. uzh.ch A hollow-fiber liquid-phase microextraction method for bile acids in plasma achieved an LOD of 1.0 µg/L and an LOQ of 5.0 µg/L. nih.gov An LC-MS/MS method for the analysis of 68 bile acids in rodent plasma, serum, and fecal samples reported LLOQs in the range of 2.5 to 15 nM. bohrium.com

Strategies for Ensuring Reproducibility and Inter-laboratory Comparability

The robust and reliable quantification of bile acids is essential for their application in clinical diagnostics and therapeutic monitoring. The use of stable isotope-labeled internal standards, such as this compound (UDCA-D4), is a cornerstone strategy for achieving high levels of reproducibility and enabling meaningful comparisons of results between different laboratories. researchgate.netthermofisher.com This section details the strategies centered around the use of UDCA-D4 to ensure the consistency and comparability of analytical findings.

Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry-based analysis because they exhibit nearly identical physicochemical properties to their unlabeled counterparts. researchgate.net This ensures they co-elute chromatographically and experience similar ionization and fragmentation patterns, effectively normalizing for variations in sample preparation, extraction efficiency, and instrument response. thermofisher.commusechem.com The use of UDCA-D4, a deuterated analog of ursodeoxycholic acid, exemplifies this approach, providing a reliable internal standard for the quantification of UDCA and its metabolites. nssresearchjournal.comsci-hub.sesemanticscholar.org

A critical aspect of ensuring inter-laboratory comparability is the validation of analytical methods according to harmonized guidelines. nih.gov This involves a rigorous assessment of several performance characteristics, including linearity, precision, accuracy, and stability. sci-hub.setandfonline.com For instance, a validated UHPLC-MS/MS method for the quantification of UDCA and its major metabolites, using their respective deuterium-labeled internal standards, demonstrated consistent and reproducible results across validation batches. nssresearchjournal.com The within-batch and between-batch precision and accuracy were found to be reliable, which is crucial for high-throughput clinical studies. nssresearchjournal.com

The following table summarizes key validation parameters from a study that employed UDCA-D4 as an internal standard for the analysis of UDCA.

Table 1: Method Validation Parameters for UDCA Analysis Using UDCA-D4

| Parameter | Result |

|---|---|

| Linearity (r) | 0.9975–0.9994 |

| Intra-day Precision (RSD %) | 0.72–9.35% |

| Inter-day Precision (RSD %) | 3.82–9.02% |

| Accuracy (RE %) | -12.42–5.67% |

| Analyte Recovery | 95.90–98.82% |

| Stability | 89.48–101.81% |

Data sourced from a study on the pharmacokinetic parameters of bear bile powder preparations in rats. sci-hub.se

Inter-laboratory comparison exercises are another vital strategy for establishing and maintaining comparability. escholarship.org These studies involve the analysis of common reference materials by multiple laboratories using their own analytical procedures. The results are then compared to a consensus value to assess the accuracy and reproducibility of each laboratory's method. The National Institute of Standards and Technology (NIST) has conducted such exercises for lipidomics, highlighting the importance of standardized reference materials and protocols. escholarship.org The availability of well-characterized stable isotope-labeled standards like UDCA-D4 is fundamental to the success of these programs. ethz.ch

Furthermore, the development of high-throughput analytical methods that incorporate stable isotope standards facilitates large-scale studies and enhances the potential for data comparison across different cohorts and research initiatives. biorxiv.org A high-throughput UHPLC-MS method for fecal metabolites, including UDCA, utilized UDCA-D4 for quantification, demonstrating the feasibility and reproducibility of the method for large sample sets. biorxiv.org The study emphasized the importance of quality control samples, such as pooled matrix samples, to monitor and correct for any analytical drift over time. thermofisher.combiorxiv.org

In a study validating a surrogate analyte UPLC-MS/MS assay, UDCA-D4 was used to monitor the authentic analyte, UDCA. The method showed satisfactory results for precision, accuracy, and stability, indicating its suitability for pharmacokinetic studies. sci-hub.se The use of deuterated standards like UDCA-D4 is preferred over other labeling isotopes like ¹³C in some instances due to synthetic accessibility, though care must be taken as deuterium-labeled compounds can sometimes exhibit slight chromatographic shifts compared to the unlabeled analyte. thermofisher.comnih.gov

The following table presents data from a study validating an HPLC-MS/MS method for UDCA in human plasma, which utilized UDCA-D4 as an internal standard.

Table 2: Precision and Accuracy of UDCA Quantification in Human Plasma

| Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD | Precision (CV %) | Accuracy (%) |

|---|---|---|---|---|

| UDCA | 15 | 14.8 ± 1.2 | 8.1 | 98.7 |

| UDCA | 5,000 | 5,085.4 ± 213.6 | 4.2 | 101.7 |

| UDCA | 8,000 | 8,135.7 ± 341.7 | 4.2 | 101.7 |

Data adapted from a method validation study for bioequivalence assessment. nih.gov

Elucidation of Bile Acid Metabolism and Dynamics Through Isotope Tracing with Ursodeoxycholic 2,2,4,4 D4 Acid

Investigation of Primary and Secondary Bile Acid Biotransformations

The use of deuterated bile acids like UDCA-D4 is instrumental in tracing the metabolic fate of BAs, distinguishing them from the endogenous pool and allowing for precise quantification of their transformation products.

The enterohepatic circulation is a critical pathway for bile acid homeostasis, involving secretion from the liver, passage into the intestine, and subsequent reabsorption. Isotope dilution techniques utilizing tracers such as UDCA-D4 are pivotal in studying the kinetics of this circulation. nih.gov Studies have shown that oral administration of UDCA can accelerate the enterohepatic circulation of bile acids. nih.govnih.govresearchgate.net This is achieved by shortening the cycling time of bile acids, a finding that can be precisely tracked using labeled compounds like UDCA-D4. nih.gov The administration of UDCA leads to an increased expression of key bile acid transporters in both the ileum and the liver, facilitating their movement. nih.govnih.gov By tracing the appearance of UDCA-D4 and its metabolites in different compartments of the enterohepatic circulation, researchers can quantify the efficiency of absorption, hepatic extraction, and biliary secretion.

Enzyme Activity and Metabolic Pathway Analysis using Deuterated Substrates

Deuterated substrates like UDCA-D4 are invaluable tools for studying the activity of specific enzymes and elucidating metabolic pathways without the interference of endogenous compounds.

Cytochrome P450 (CYP) enzymes are crucial in the hydroxylation of steroids, including bile acids. nih.gov The use of deuterated substrates can help in understanding the mechanisms of these reactions. For example, the hydroxylation of lithocholic acid, a related bile acid, has been shown to be catalyzed by bacterial P450 monooxygenases. nih.gov While direct studies on CYP-mediated hydroxylation of UDCA-D4 are not extensively detailed in the provided results, the principle of using deuterated compounds to study P450 activity is well-established. nih.gov In vitro experiments using human and mouse liver microsomes, which are rich in CYP enzymes, have utilized UDCA-d4 to validate the metabolic products of UDCA. nih.gov The deuterium (B1214612) label allows for the unambiguous identification of metabolites originating from the administered tracer, distinguishing them from endogenous bile acids and confirming the pathways of biotransformation. nih.gov

Hydroxysteroid dehydrogenases (HSDHs) are key enzymes in the interconversion of bile acids, catalyzing oxidation and reduction reactions at various hydroxyl groups. For instance, 3β-Hydroxysteroid dehydrogenases (3β-HSDs) are involved in the oxidative conversion of specific steroids. nih.gov The activity of these enzymes can be precisely measured using deuterated substrates. creative-enzymes.commdpi.comnih.gov By incubating UDCA-D4 with specific HSDHs or cell systems expressing these enzymes, the rate of conversion to its corresponding keto-acid or other epimers can be quantified by tracking the appearance of the deuterated product. This approach allows for detailed kinetic analysis and characterization of enzyme function.

Before secretion into bile, bile acids are predominantly conjugated in the liver with amino acids such as glycine (B1666218) or taurine (B1682933). nih.govaasld.orgmdpi.com UDCA is rapidly conjugated to form glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA). nih.govnih.gov The use of UDCA-D4 allows for the precise tracing of these conjugation pathways. After administration of UDCA-D4, the appearance of deuterated GUDCA and TUDCA can be monitored to determine the rate and extent of conjugation.

In addition to amino acid conjugation, bile acids can also undergo glucuronidation and sulfation, which are important detoxification pathways, particularly in cholestatic conditions. nih.govnih.gov Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, increases the water solubility of bile acids, facilitating their urinary excretion. nih.govcohlife.org Studies have shown that glucuronidated bile acids are a significant component of urinary bile acids during biliary obstruction. nih.gov Similarly, sulfation represents another route for bile acid detoxification. The use of UDCA-D4 can help in quantifying the flux through these alternative detoxification pathways by tracking the formation of deuterated glucuronide and sulfate (B86663) conjugates. nih.govnih.gov An in vitro study confirmed the presence of phase II metabolites of UDCA, and the use of UDCA-d4 was instrumental in validating these biotransformed products. nih.gov

Interactive Data Tables

Table 1: Investigated Metabolic Pathways using UDCA-D4

| Pathway | Enzyme/Process Involved | Key Findings from Tracer Studies |

| Enterohepatic Circulation | Bile Acid Transporters | UDCA accelerates circulation by shortening cycling time and increasing transporter expression. |

| Microbial Biotransformation | Gut Microbiota (e.g., 7α/β-HSDH) | UDCA is a product of microbial metabolism of CDCA; its administration modulates gut microbiota. |

| Hydroxylation/Oxidation | Cytochrome P450 (CYP) Enzymes | UDCA-d4 is used to validate metabolic products in in vitro systems containing CYP enzymes. |

| Dehydrogenation | Hydroxysteroid Dehydrogenases (HSDH) | Deuterated substrates are used to measure the kinetics and activity of HSDHs. |

| Conjugation | Amino Acid Transferases | UDCA is rapidly conjugated with glycine and taurine. |

| Detoxification | UGTs, Sulfotransferases | Glucuronidation and sulfation are alternative pathways for bile acid elimination, especially in disease states. |

Application of Ursodeoxycholic-2,2,4,4-D4 Acid in In Vitro Metabolic Studies

The use of isotopically labeled compounds is a cornerstone of modern metabolic research, providing an unambiguous means to trace the biotransformation of a molecule without interference from endogenous pools. This compound (UDCA-d4), a stable isotope-labeled variant of Ursodeoxycholic acid (UDCA), serves as a powerful tool in in vitro systems to delineate the complex metabolic pathways of this therapeutically important bile acid.

Liver Microsomal Assays and Enzyme Kinetics

Liver microsomal assays are a fundamental in vitro method for studying drug and xenobiotic metabolism, particularly reactions mediated by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netnih.gov In this context, UDCA-d4 is invaluable for validating the identity of metabolites derived from its unlabeled counterpart.

In studies utilizing human and mouse liver microsomes, UDCA-d4 has been employed to confirm the formation of various metabolic products. nih.govmdpi.com By comparing the mass spectrometry fragmentation patterns of metabolites from UDCA with those from UDCA-d4, researchers can definitively attribute the products to the administered compound. nih.gov This approach is critical for avoiding misidentification with isomeric bile acids or endogenous background molecules.

A sequential in vitro metabolism study using enzyme-enriched liver microsomes identified a total of 20 metabolites of UDCA, a finding validated through the use of UDCA-d4. nih.gov The metabolic pathways observed included:

Phase I Metabolism: Hydroxylation, oxidation, and epimerization. For instance, oxidation at the C3-OH and C7-OH groups of UDCA leads to the formation of 7β-hydroxy-3-oxo-5β-cholan-24-oic acid and 7-ketolithocholic acid, respectively. nih.gov

Phase II Metabolism: The Phase I metabolites subsequently serve as substrates for conjugation reactions, primarily glucuronidation and sulfation. nih.gov Key identified Phase II metabolites included UDCA-3-O-glucuronide, UDCA-7-O-glucuronide, and UDCA-3-sulfate. nih.gov

Beyond metabolite identification, UDCA-d4 also functions as a critical internal standard in quantitative assays. nih.gov When analyzing the kinetics of bile acid metabolism, spiking samples with a known concentration of UDCA-d4 allows for precise quantification of unlabeled bile acids by correcting for variations in sample processing and instrument response. nih.gov

| Metabolite Type | Metabolic Reaction | Examples |

|---|---|---|

| Phase I | Oxidation | 7β-hydroxy-3-oxo-5β-cholan-24-oic acid, 7-ketolithocholic acid |

| Phase I | Hydroxylation | Metabolites M7 and M8 (hydroxylated UDCA) |

| Phase II | Glucuronidation | UDCA-3-O-glucuronide, UDCA-7-O-glucuronide |

| Phase II | Sulfation | UDCA-3-sulfate |

Cell Culture Models for Metabolic Pathway Elucidation (e.g., HeLa cells, primary hepatocytes)

Cell culture models, such as primary hepatocytes or human liver cell lines (e.g., L02), provide a more integrated system than microsomes, retaining the cellular architecture and a fuller complement of metabolic enzymes and cofactors. nih.govnih.gov In these models, UDCA-d4 is an ideal tracer for elucidating complex metabolic and signaling pathways.

By introducing UDCA-d4 into the culture medium, researchers can track its uptake, biotransformation, and influence on cellular processes over time. For example, studies have investigated the role of UDCA in regulating hepatic lipid metabolism through signaling cascades like the AKT/mTOR/SREBP-1 pathway. nih.gov The use of UDCA-d4 in such a system would allow for the precise measurement of the flux through these pathways in response to the exogenous bile acid, distinguishing its metabolic fate from that of the endogenous bile acid pool. This is crucial for understanding how UDCA exerts its cytoprotective and metabolic regulatory effects at the cellular level.

Similarly, cell-based assays are used to study the transport of bile acids across cell membranes, a key aspect of their enterohepatic circulation. nih.gov Employing UDCA-d4 allows for kinetic studies of specific transporters, providing data on uptake and efflux rates without the confounding presence of endogenous UDCA.

Application of this compound in In Vivo Animal Model Metabolic Studies

In vivo studies in animal models are essential for understanding the integrated metabolism and pharmacokinetics of bile acids within a whole organism. UDCA-d4 is a critical tool in these studies, enabling detailed analysis of species differences, tracer kinetics, and metabolic fluxes in a physiological setting.

Analysis of Species-Specific Metabolic Differences (e.g., mouse vs. human bile acid metabolism)

Significant species differences exist in bile acid metabolism, making direct extrapolation from animal models to humans challenging. nih.govresearchgate.net UDCA-d4 is instrumental in dissecting these differences. One of the most fundamental distinctions is that UDCA is a primary bile acid in mice, synthesized directly from cholesterol, whereas in humans, it is a secondary bile acid, formed by the action of gut microbiota. nih.govplos.org

Studies using liver fractions from both humans and mice have highlighted key metabolic variations:

Conjugation: In humans, bile acids are predominantly conjugated with glycine, whereas taurine conjugation is the major pathway in mice and rats. nih.gov

Hydroxylation: Mice possess specific enzymes, such as Cyp2c70, which is responsible for converting chenodeoxycholic acid (CDCA) into UDCA. nih.gov Furthermore, murine-specific enzymes like Cyp2a12 are responsible for 7α-oxidation pathways not prominent in humans. nih.gov

By administering UDCA-d4 to different animal species and analyzing the resulting metabolite profiles in bile, plasma, and excreta, researchers can create a detailed comparative map of its biotransformation, aiding in the selection of the most appropriate animal models for preclinical research.

| Metabolic Feature | Humans | Mice |

|---|---|---|

| Origin | Secondary Bile Acid (from gut microbiota) | Primary Bile Acid (from host synthesis) |

| Primary Conjugation | Glycine | Taurine |

| Key Metabolic Pathways | Epimerization from CDCA by gut bacteria | Direct synthesis via Cyp2c70; Murine-specific 6β- and 7α-oxidation |

Determination of Tracer Kinetics and Bile Acid Pool Sizes

Stable isotope dilution techniques using deuterated tracers like UDCA-d4 are the gold standard for determining bile acid pool sizes and kinetics in vivo. nih.gov The methodology involves administering a known amount of the labeled tracer and then measuring its dilution in the endogenous bile acid pool over time by sampling bile or serum.

This approach allows for the calculation of several key parameters:

Bile Acid Pool Size: The total amount of a specific bile acid circulating in the enterohepatic system. Studies have shown that administration of unlabeled UDCA can lead to a reduction in the total bile acid pool size. nih.gov

Synthesis Rate: The rate at which new bile acids are synthesized by the liver.

Fractional Catabolic Rate (FCR): The fraction of the bile acid pool that is irreversibly lost and replaced per day.

For example, studies in humans have demonstrated that UDCA treatment increases the synthesis rates and fractional catabolic rates of primary bile acids like cholic acid and chenodeoxycholic acid, while their pool sizes remain relatively unchanged. nih.gov Using UDCA-d4 allows for the direct measurement of these same kinetic parameters for UDCA itself.

Quantitative Assessment of Metabolic Fluxes and Turnover Rates

Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway. By monitoring the decay curve of an administered dose of UDCA-d4 in the bile acid pool, researchers can precisely calculate turnover rates and cycling frequency. nih.gov

| Kinetic Parameter | Effect of UDCA Administration | Method of Measurement |

|---|---|---|

| Bile Acid Pool Size | Decreased (in mice) or Unchanged (for primary BAs in humans) | Stable Isotope Dilution with a tracer like UDCA-d4 |

| Bile Acid Synthesis Rate | Increased (for primary BAs in humans) | Tracer kinetics |

| Fractional Turnover/Catabolic Rate | Increased | Measurement of tracer decay over time |

| Enterohepatic Cycling Frequency | Increased (in mice) | Tracer kinetics |

Broader Research Context and Future Directions

Contribution of Ursodeoxycholic-2,2,4,4-D4 Acid to Bile Acidomics and Lipidomics Research

The use of stable isotope-labeled compounds, particularly deuterated forms like this compound, has revolutionized the fields of bile acidomics and lipidomics. nih.govlookchem.com These labeled molecules serve as ideal internal standards in mass spectrometry-based analyses, allowing for precise and reproducible quantification of endogenous bile acids in complex biological samples. caymanchem.comnih.gov This is crucial for obtaining accurate data, as it corrects for variability during sample preparation and analysis. sciex.com

The development of methods for synthesizing deuterated bile acids has been a key enabler of this research. nih.govnih.gov These synthetic advancements have made a wider range of labeled bile acids available for research purposes. lookchem.comnih.gov

In lipidomics, the study of the complete lipid profile of a biological system, deuterated bile acids help in understanding the intricate relationships between bile acid metabolism and lipid homeostasis. researchgate.netresearchgate.net For instance, research has shown a correlation between the concentrations of ursodeoxycholic acid (UDCA) and its derivatives with levels of n-3 polyunsaturated fatty acids. nih.gov The use of deuterated UDCA in such studies allows for the precise tracing of its metabolic fate and its influence on various lipid species. mdpi.comumn.edu Furthermore, metabolomics studies have identified bile acids as potential biomarkers for various conditions, highlighting the importance of accurate quantification methods that rely on stable isotope standards. rsc.orgfrontiersin.org

The ability to accurately measure changes in bile acid profiles has significant implications for understanding diseases. For example, alterations in bile acid and phospholipid profiles have been observed in conditions like coronary artery disease and low-temperature-induced ascites syndrome, suggesting their potential role in the pathophysiology of these diseases. rsc.orgbirmingham.ac.uk

Integration with Multi-Omics Approaches for Holistic Biological Insights

To gain a comprehensive understanding of biological systems, researchers are increasingly integrating data from various "omics" fields, such as genomics, proteomics, and metabolomics. Stable isotope-labeled compounds like this compound are pivotal in these multi-omics approaches.

Isotope tracing, facilitated by labeled molecules, provides dynamic information about metabolic fluxes that complements the static snapshot provided by traditional metabolomics. nih.gov By tracking the flow of isotopes through metabolic pathways, researchers can elucidate how different metabolic networks are interconnected. For instance, stable isotope tracing has been used to demonstrate the link between gut microbiota metabolism of dietary fiber and host cell histone acetylation. nih.gov

In the context of bile acid research, integrating metabolomic data obtained using deuterated standards with genomic and proteomic data can reveal how genetic variations or changes in protein expression affect bile acid synthesis, transport, and signaling. This holistic view is essential for understanding the complex role of bile acids in health and disease.

Advances in Stable Isotope-Labeled Bile Acid Synthesis and Expanded Applications

The synthesis of stable isotope-labeled bile acids has seen significant advancements, moving beyond simple deuterium (B1214612) labeling to include other isotopes like 13C. lookchem.comnih.gov These advances have been crucial for expanding the applications of labeled bile acids in research. lookchem.com

Early methods for deuterium labeling involved techniques such as exchange labeling on chromatography columns. lookchem.com More recent and improved synthetic procedures have been developed to produce a wider variety of labeled bile acids with high purity and in better yields. nih.gov These methods often involve multiple steps, including oxidation, reduction, and chromatographic separation to obtain the desired labeled compound. lookchem.com The availability of a diverse library of labeled bile acids is essential for their use as internal standards in quantitative mass spectrometry and for studying the complex pathways of bile acid metabolism. medchemexpress.com

The applications of these synthesized labeled bile acids are extensive. They are used to study the biogenesis of bile acids from cholesterol, to investigate alternative pathways of bile acid synthesis, and to trace the metabolic fate of specific bile acids in vivo. nih.govnih.gov For example, studies using deuterated water (D2O) have provided insights into cholesterol and bile acid synthesis. nih.gov

Emerging Methodologies in Isotope Tracing and Advanced Mass Spectrometry for Bile Acid Analysis

The field of bile acid analysis is continually evolving with the development of new methodologies in isotope tracing and mass spectrometry. nih.gov Advanced analytical techniques are crucial for separating and detecting the complex mixture of bile acids and their isomers found in biological samples. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to separate isomers. nih.govnih.gov The use of ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS further enhances the speed and resolution of analysis. nih.gov

Recent advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS) and novel fragmentation strategies like electron activated dissociation (EAD), are further improving the ability to differentiate between bile acid isomers without extensive chromatographic separation. sciex.com

In parallel, isotope tracing techniques are becoming more sophisticated. Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful method used in quantitative proteomics that can be adapted for metabolomics studies. youtube.com These advanced methods, in combination with a growing library of isotopically labeled standards, are enabling more detailed and accurate investigations into the intricate roles of bile acids in metabolic regulation. nih.govnih.gov

Unanswered Questions and Future Research Trajectories for this compound in Fundamental Biochemical Studies

Despite significant progress, many questions remain regarding the fundamental biochemical roles of ursodeoxycholic acid (UDCA) and its deuterated analogue. Future research utilizing this compound will likely focus on several key areas:

Elucidating Detailed Metabolic Pathways: While the major metabolic pathways of UDCA are known, the use of deuterated tracers can help to uncover minor or previously unknown metabolic transformations and their physiological significance. mdpi.com

Understanding Isomer-Specific Functions: The ability to distinguish between different bile acid isomers is critical, as they can have distinct biological activities. mdpi.com Future studies will likely use advanced analytical techniques to investigate the specific roles of UDCA and its various isomers in cellular signaling and metabolic regulation.

Investigating Gut Microbiome Interactions: The gut microbiota plays a crucial role in bile acid metabolism. caymanchem.com Isotope tracing studies can help to unravel the complex interactions between UDCA, the gut microbiome, and host metabolism.

Probing Mechanisms of Action in Disease: While UDCA is used in the treatment of certain liver diseases, the precise mechanisms underlying its therapeutic effects are not fully understood. nih.govnih.gov Deuterated UDCA can be a valuable tool in preclinical and clinical studies to investigate its pharmacokinetics, pharmacodynamics, and mechanisms of action at a molecular level. frontiersin.org

Future research in these areas, leveraging the power of stable isotope tracers like this compound and advanced analytical platforms, will undoubtedly provide deeper insights into the fundamental biochemistry of bile acids and their far-reaching impact on human health.

Q & A

Basic Research Questions

Q. What is the scientific rationale for using deuterated analogs like Ursodeoxycholic-2,2,4,4-D4 acid in metabolic studies?

- Methodological Answer : Deuterated compounds enable precise tracking of bile acid metabolism and distribution via isotope-labeled mass spectrometry. The substitution of hydrogen with deuterium at positions 2,2,4,4 reduces metabolic interference while retaining structural integrity, allowing researchers to distinguish endogenous vs. exogenous bile acid pools in in vivo models . This is critical for quantifying hepatic uptake, enterohepatic recirculation, and microbial modification rates.

Q. How should researchers validate the purity and isotopic enrichment of this compound in experimental settings?

- Methodological Answer : Use high-resolution LC-MS/MS with deuterium-specific fragmentation patterns to confirm isotopic purity (≥98 atom % D, as per synthesis standards). Cross-validate with H-NMR to detect residual protonated impurities, particularly at the C-2 and C-4 positions, which may confound pharmacokinetic analyses .

Q. What are the key considerations for designing in vitro assays to study Ursodeoxycholic-D4 acid’s effects on bile acid receptors (e.g., FXR, TGR5)?

- Methodological Answer :

- Receptor Binding Assays : Use fluorescence polarization assays with recombinant FXR/TGR5 to compare binding affinity between deuterated and non-deuterated UDCA. Account for potential isotopic effects on hydrogen bonding.

- Cell-Based Models : Primary hepatocytes or intestinal organoids are preferred over immortalized lines to preserve physiological bile acid transport kinetics. Include controls for deuterium-induced cytotoxicity, as high concentrations may alter membrane fluidity .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictory findings on Ursodeoxycholic acid’s efficacy in cholestatic liver diseases (e.g., PBC vs. PSC)?

- Methodological Answer :

- Pharmacokinetic Profiling : Administer Ursodeoxycholic-D4 acid in PBC/PSC animal models (e.g., Mdr2 mice) to quantify tissue-specific accumulation via isotope tracing. This helps clarify whether therapeutic failures in PSC arise from insufficient biliary enrichment or receptor desensitization .

- Microbiome Interactions : Use germ-free models to isolate host vs. microbial metabolism of deuterated UDCA. Metagenomic sequencing can identify bacterial taxa responsible for deconjugation or epimerization, which may reduce bioavailability in specific patient subgroups .

Q. What experimental strategies mitigate confounding factors in clinical trials combining Ursodeoxycholic-D4 acid with probiotics (e.g., NAFLD studies)?

- Methodological Answer :

- Stratified Randomization : Group participants by baseline fecal bile acid profiles (via LC-MS) to control for microbiome variability.

- Dose Escalation : Use deuterated UDCA to monitor real-time interactions with probiotics (e.g., Bifidobacterium spp.) in dual-cohort designs. Track isotopic enrichment in serum and stool to distinguish direct drug effects from probiotic-mediated modulation .

Q. How do researchers reconcile discrepancies in UDCA’s anti-inflammatory effects across preclinical and clinical studies?

- Methodological Answer :

- Mechanistic Deconvolution : In murine colitis models, combine Ursodeoxycholic-D4 acid with C-glucose tracing to map its impact on immunometabolic pathways (e.g., NLRP3 inflammasome suppression vs. PPARγ activation).

- Post-Hoc Biomarker Analysis : In clinical datasets (e.g., COVID-19 cohorts), correlate deuterated UDCA levels with IL-6/TNF-α reductions. Adjust for confounders like hepatic CYP3A4 activity, which may accelerate UDCA clearance in critically ill patients .

Data Analysis & Translational Challenges

Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetics of deuterated UDCA in long-term studies?

- Methodological Answer : Employ population pharmacokinetic (PopPK) modeling with NONMEM or Monolix to handle sparse sampling and inter-individual variability. Incorporate covariates like BMI, albumin levels, and SLCO1B1 polymorphisms, which influence bile acid transport efficiency .

Q. How can isotopic dilution techniques improve the detection limit of UDCA in complex biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.